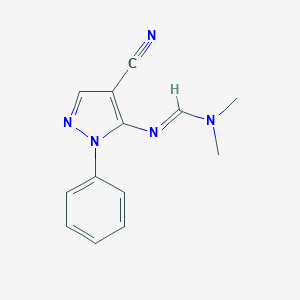
N'-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-N,N-dimethylimidoformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-N,N-dimethylimidoformamide” is a chemical compound with the molecular formula C19H25N3O6 . The average mass of this compound is 391.418 Da and the monoisotopic mass is 391.174347 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, and flash point were not found in the available data . It has a molar refractivity of 101.6±0.4 cm3 . It has 9 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds . Its polar surface area is 97 Å2 and its molar volume is 305.4±5.0 cm3 .作用机制
Mode of Action
NSC686405 interacts with Top1-DNA cleavage complexes, trapping them and preventing the normal functioning of Top1 . This interaction disrupts the process of DNA replication and transcription, leading to DNA damage and cell death . The Top1 cleavage complexes trapped by NSC686405 are more stable, indicative of prolonged drug action .
Biochemical Pathways
The primary biochemical pathway affected by NSC686405 is the DNA replication and transcription pathway . By inhibiting Top1, NSC686405 disrupts the normal functioning of this pathway, leading to DNA damage and apoptosis . The genomic locations of the Top1 cleavage sites trapped by NSC686405 are different, implying differential targeting of cancer cell genomes .
Result of Action
The result of NSC686405’s action is the induction of DNA damage and apoptosis in cancer cells . By trapping Top1-DNA cleavage complexes, NSC686405 disrupts DNA replication and transcription, leading to DNA damage. This damage triggers apoptosis, or programmed cell death, in the cancer cells .
Action Environment
The action environment of NSC686405 is primarily within the cell, where it interacts with Top1-DNA cleavage complexes . Environmental factors that could influence the action, efficacy, and stability of NSC686405 include the presence of other drugs, the pH of the cellular environment, and the presence of specific proteins or enzymes.
属性
IUPAC Name |
N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-11(2)6-10-7-5-8(14)13(4)9(15)12(7)3/h5-6H,1-4H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPDRYSTJQKFDQ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)/N=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B479041.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B479042.png)
![3-Acetyl-1-methyl-3,7-dihydropyrrolo[3,4-d][1,2]diazepine](/img/structure/B479072.png)






![N-(2,4-dimethylphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479126.png)
![4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B479127.png)

![1-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B479135.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B479146.png)